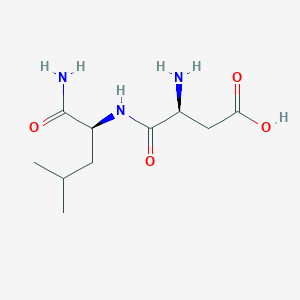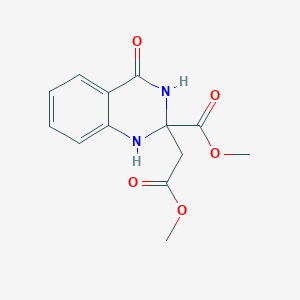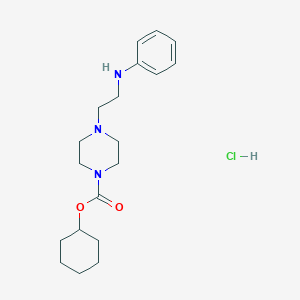
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and drug discovery. This compound is commonly referred to as PACE or PHCCC and is a potent allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). In
Wirkmechanismus
PACE acts as a positive allosteric modulator of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. PACE enhances the activity of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride, leading to increased inhibition of neurotransmitter release and decreased neuronal excitability.
Biochemische Und Physiologische Effekte
The activation of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride by PACE has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, a neurotransmitter that is implicated in various neurological disorders. PACE can also increase the release of GABA, an inhibitory neurotransmitter that can reduce neuronal excitability. Additionally, PACE has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PACE in lab experiments is its potency and selectivity for 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride. This allows for precise modulation of neuronal activity and neurotransmitter release. However, PACE is a relatively new compound, and its long-term effects and potential toxicity are not well understood. Additionally, the synthesis of PACE can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on PACE. One area of interest is the development of more potent and selective modulators of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of PACE. Another area of interest is the investigation of PACE as a potential treatment for various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Finally, the development of more efficient and scalable synthesis methods for PACE could facilitate its use in drug discovery and development.
Synthesemethoden
The synthesis of PACE involves the reaction of 4-(2-anilinoethyl)piperazine-1-carboxylic acid with cyclohexyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to produce the hydrochloride salt. This method has been optimized and modified by various researchers to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
PACE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. PACE has also been investigated as a potential treatment for pain and inflammation.
Eigenschaften
CAS-Nummer |
19564-18-2 |
|---|---|
Produktname |
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride |
Molekularformel |
C19H30ClN3O2 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
cyclohexyl 4-(2-anilinoethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29N3O2.ClH/c23-19(24-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-20-17-7-3-1-4-8-17;/h1,3-4,7-8,18,20H,2,5-6,9-16H2;1H |
InChI-Schlüssel |
FZQWBPPGQULUOO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCNC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCNC3=CC=CC=C3.Cl |
Andere CAS-Nummern |
19564-18-2 |
Synonyme |
4-(2-Anilinoethyl)-1-piperazinecarboxylic acid cyclohexyl ester hydroc hloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



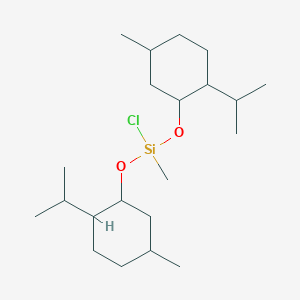
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

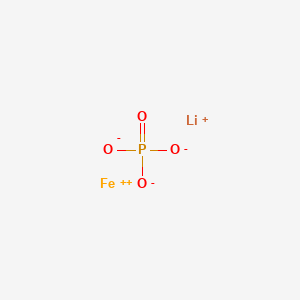
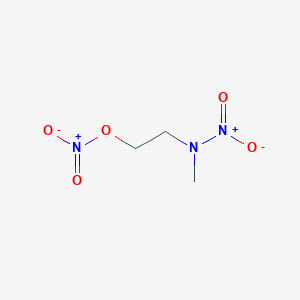
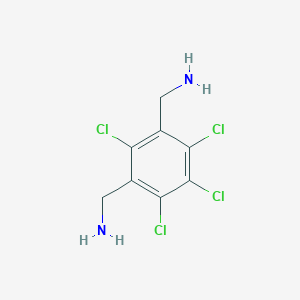
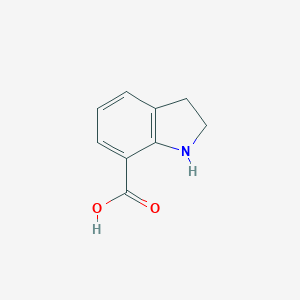
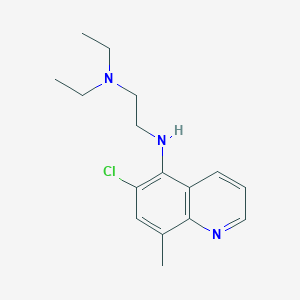
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)
